Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
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Overview
Description
The compound you’re asking about contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole rings can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Cyclopalladated Complexes
Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, synthesized through cyclopalladation with palladium acetate and subsequent reactions including with lithium chloride, exhibit photophysical properties in solution and solid state, including fluorescence emission at room temperature (Mancilha et al., 2011).
Thiazole-Thione Synthesis
1,3-Thiazoline-5-thiolates and 1,3-Thiazole-5(2H)-thiones can be synthesized through cycloaddition of carbon disulfide to metalated 4-Alkylidene-4H-pyridin-1-ides, a process involving lithium compounds (Hampe et al., 2005).
Mixed Aggregates in Synthesis
In the synthesis of quinazolinone-based nonnucleoside reverse transcriptase inhibitors, mixed aggregates derived from lithium alkoxides and lithium acetylides have been structurally characterized through NMR spectroscopies, revealing insights into stereochemistry and aggregation (Parsons et al., 2001).
Lithium Ion and Anion Interaction Studies
Studies on the interaction between lithium ions and various anions, including spectroscopic investigations in different solvents, have provided insights into coordination-type species and ion pair formations, contributing to understanding lithium ion solvation and behavior (Hojo et al., 2007).
Homologating Reagent in Synthesis
2-Acetylthiazole serves as a homologating reagent in the conversion of aldehydes into homologues with additional carbon atoms, a method used in synthesizing amino sugars (Dondoni et al., 1989).
Lithium Chloride in Ionic Liquids
The study of lithium chloride in ionic liquids, particularly in relation to lithium batteries, has involved spectroscopic analyses to understand ion interactions and the effects on the physical properties of the liquids (Fung & Chau, 1995).
Lithium Complexes in Aromatic Systems
Lithium 1,2-disila-3-germacyclopentadienide, an aromatic system, demonstrates the delocalized aromatic nature and solution behavior in different solvents, contributing to the understanding of lithium complexes in aromatic compounds (Lee et al., 2005).
Future Directions
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, have shown significant analgesic and anti-inflammatory activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects of this compound need further investigation .
Result of Action
As mentioned earlier, thiazole derivatives have shown significant analgesic and anti-inflammatory activities , but the specific effects of this compound are yet to be determined.
Properties
IUPAC Name |
lithium;2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.Li/c12-10(13)5-9-11-8(6-14-9)7-3-1-2-4-7;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTCRHHUIIECMU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(C1)C2=CSC(=N2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-19-4 |
Source
|
Record name | lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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